Pimitespib

Description

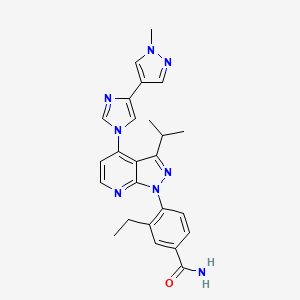

Pimitespib is a specific inhibitor of heat shock protein 90 (Hsp90) subtypes alpha and beta, with potential antineoplastic and chemo/radiosensitizing activities. Upon oral administration, this compound specifically binds to and inhibits the activity of Hsp90 alpha and beta; this results in the proteasomal degradation of oncogenic client proteins, which inhibits client protein dependent-signaling, induces apoptosis, and inhibits the proliferation of cells overexpressing HSP90alpha/beta. Hsp90, a family of molecular chaperone proteins that are upregulated in a variety of tumor cells, plays a key role in the conformational maturation, stability, and function of "client" proteins within the cell,; many of which are involved in signal transduction, cell cycle regulation and apoptosis, including kinases, cell-cycle regulators, transcription factors and hormone receptors. As TAS-116 selectively inhibits cytosolic HSP90alpha and beta only and does not inhibit HSP90 paralogs, such as endoplasmic reticulum GRP94 or mitochondrial TRAP1, this agent may have less off-target toxicity as compared to non-selective HSP90 inhibitors.

TAS-116 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-[4-[4-(1-methylpyrazol-4-yl)imidazol-1-yl]-3-propan-2-ylpyrazolo[3,4-b]pyridin-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N8O/c1-5-16-10-17(24(26)34)6-7-20(16)33-25-22(23(30-33)15(2)3)21(8-9-27-25)32-13-19(28-14-32)18-11-29-31(4)12-18/h6-15H,5H2,1-4H3,(H2,26,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVPMZUGELHVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)N)N2C3=NC=CC(=C3C(=N2)C(C)C)N4C=C(N=C4)C5=CN(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260533-36-5 | |

| Record name | TAS-116 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260533365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAS-116 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIMITESPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLO044MUDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Pimitespib in Gastrointestinal Stromal Tumors (GIST)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimitespib (TAS-116) is a first-in-class, orally administered, selective inhibitor of heat shock protein 90 (HSP90) that has demonstrated significant clinical activity in patients with advanced gastrointestinal stromal tumors (GIST) who have developed resistance to standard tyrosine kinase inhibitor (TKI) therapies.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in GIST, detailing its molecular interactions, impact on key signaling pathways, and the preclinical and clinical evidence supporting its therapeutic utility. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of GIST and the development of novel cancer therapeutics.

Introduction to GIST and the Role of HSP90

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT proto-oncogene or, less commonly, in the platelet-derived growth factor receptor alpha (PDGFRA) gene. These mutations lead to constitutive activation of the receptor tyrosine kinases, promoting uncontrolled cell proliferation and survival.

While TKIs like imatinib, sunitinib, and regorafenib have revolutionized the treatment of GIST, the majority of patients eventually develop resistance, often due to the acquisition of secondary mutations in KIT or PDGFRA. This highlights the critical need for therapeutic agents with alternative mechanisms of action.

Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a pivotal role in the conformational maturation, stability, and function of a wide array of "client" proteins.[4][5] Many of these client proteins are oncoproteins that are critical for the initiation and progression of cancer, including the mutated and constitutively active forms of KIT and PDGFRA that drive GIST. In the stressed environment of a cancer cell, the demand for HSP90 function is significantly elevated to maintain the stability of these aberrant proteins. This dependency makes HSP90 an attractive therapeutic target in GIST.

This compound: A Selective HSP90 Inhibitor

This compound is a novel, orally active small molecule that selectively inhibits the ATPase activity of HSP90.[4] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound locks the chaperone in an inactive conformation. This prevents the proper folding and maturation of HSP90 client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

A key advantage of this compound is its ability to target a central cellular mechanism on which multiple oncogenic pathways converge. This provides a therapeutic strategy to overcome resistance to TKIs that target specific mutations, as this compound's efficacy is independent of the specific KIT or PDGFRA mutation status.

Core Mechanism of Action in GIST

The primary mechanism of action of this compound in GIST is the inhibition of HSP90, leading to the degradation of key oncoproteins and the suppression of downstream signaling pathways.

Degradation of Oncogenic KIT and PDGFRA

Mutant KIT and PDGFRA are highly dependent on HSP90 for their conformational stability and function. This compound-mediated inhibition of HSP90 leads to the degradation of these oncoproteins, effectively shutting down the primary drivers of GIST cell proliferation and survival. This has been demonstrated in preclinical models of both imatinib-sensitive and imatinib-resistant GIST.[6]

Inhibition of Downstream Signaling Pathways

The constitutive activation of KIT and PDGFRA in GIST leads to the activation of several downstream signaling cascades that are crucial for tumor growth and survival. By promoting the degradation of these receptor tyrosine kinases, this compound effectively blocks these downstream pathways.

dot

Figure 1: this compound's Mechanism of Action in GIST. This diagram illustrates how this compound inhibits HSP90, leading to the degradation of mutant KIT/PDGFRA and the subsequent blockade of downstream pro-survival signaling pathways.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been evaluated in both preclinical models and clinical trials, yielding significant quantitative data that underscore its therapeutic potential.

Preclinical Data

| Parameter | Cell Line(s) | Mutation Status | Value | Reference |

| IC50 (Cell Viability) | GIST-T1 | KIT exon 11 deletion | Data not available in searched sources | - |

| GIST882 | KIT exon 13 mutation | Data not available in searched sources | - | |

| Imatinib-Resistant GIST lines | Various secondary KIT mutations | Data not available in searched sources | - | |

| Tumor Growth Inhibition (Xenograft) | Murine caecal GIST model | KIT-D820Y mutation | Significant reduction in tumor volume | [2] |

| Imatinib-resistant GIST xenografts | Not specified | Significant tumor growth inhibition | [7] |

Clinical Data: The CHAPTER-GIST-301 Trial

The pivotal phase III clinical trial, CHAPTER-GIST-301, evaluated the efficacy and safety of this compound in patients with advanced GIST who had been previously treated with imatinib, sunitinib, and regorafenib.[3][8]

Table 2: Patient Demographics and Baseline Characteristics (CHAPTER-GIST-301)

| Characteristic | This compound (n=58) | Placebo (n=28) |

| Median Age (years) | 62 | 62.5 |

| Gender (Male, %) | 55.2 | 57.1 |

| ECOG Performance Status (0/1), % | 84.5 / 15.5 | 82.1 / 17.9 |

| Prior Lines of Therapy (Median) | 3 | 3 |

| KIT/PDGFRA Mutation Status | ||

| KIT exon 9 | 13.8% | 14.3% |

| KIT exon 11 | 48.3% | 53.6% |

| KIT exon 13/14 or 17/18 | 51.7% | 53.6% |

| PDGFRA | 10.3% | 10.7% |

Table 3: Efficacy Outcomes (CHAPTER-GIST-301) [3][8]

| Endpoint | This compound | Placebo | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 2.8 months | 1.4 months | 0.51 (0.30–0.87) | 0.006 |

| Median Overall Survival (OS) | 13.8 months | 9.6 months | 0.63 (0.32-1.21) | 0.081 |

| Crossover-Adjusted Median OS | 13.8 months | 7.6 months | 0.42 (0.21-0.85) | 0.007 |

| Objective Response Rate (ORR) | 0% | 0% | - | - |

| Disease Control Rate (DCR) | 62.1% | 35.5% | - | - |

Table 4: Common Treatment-Related Adverse Events (TRAEs) (CHAPTER-GIST-301) [3]

| Adverse Event (Any Grade) | This compound (n=58) |

| Diarrhea | 74.1% |

| Decreased appetite | 31.0% |

| Increased blood creatinine | Not specified in top-line data |

| Malaise | Not specified in top-line data |

| Nausea | Not specified in top-line data |

| Eye disorders | 27.6% |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections outline the general protocols for assays used to characterize the activity of this compound in GIST.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of GIST cell lines, which is an indicator of cell viability.

General Protocol:

-

Cell Seeding: GIST cell lines (e.g., GIST-T1, GIST882) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the drug concentration.

dot

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound in patients with advanced gastrointestinal stromal tumor (CHAPTER-GIST-301): a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Combination of this compound (TAS-116) with sunitinib is an effective therapy for imatinib-resistant gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

Pimitespib: Reshaping the Tumor Microenvironment for Enhanced Anti-Cancer Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimitespib (TAS-116), a potent and selective oral inhibitor of Heat Shock Protein 90 (HSP90), is emerging as a significant modulator of the tumor microenvironment (TME). Beyond its direct cytotoxic effects on cancer cells, this compound orchestrates a complex interplay of immunological changes within the TME, transforming it from an immunosuppressive haven for malignant cells into a landscape primed for robust anti-tumor immune responses. This technical guide provides a comprehensive overview of the core mechanisms by which this compound influences the TME, with a focus on its effects on immune cell populations, signaling pathways, and the non-cellular components of the tumor stroma. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a thorough understanding of its therapeutic potential, particularly in combination with immunotherapy.

Introduction: HSP90 Inhibition and the Tumor Microenvironment

Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy.[1][2] By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby impeding tumor growth.[1][3] However, the therapeutic impact of HSP90 inhibition extends beyond the cancer cell itself. The TME, a complex ecosystem of immune cells, stromal cells, blood vessels, and extracellular matrix, plays a pivotal role in tumor progression and response to treatment.[4] Pimitesppib has been shown to favorably modulate this environment, mitigating immunosuppressive signals and augmenting anti-tumor immunity.[5][6]

Modulation of Immune Cell Populations by this compound

This compound exerts a profound influence on the composition and function of various immune cell subsets within the TME, most notably regulatory T cells (Tregs).

Selective Targeting and Depletion of Regulatory T cells (Tregs)

Tregs are a major immunosuppressive cell population in the TME, hindering effective anti-tumor immune responses and contributing to resistance to immune checkpoint inhibitors.[5][7] this compound selectively reduces the number of highly immunosuppressive effector Tregs (eTregs) in both animal models and patients with gastric cancer.[5][6] This effect is achieved through the inhibition of Treg proliferation and a decrease in their expression of effector molecules.[5][7]

Table 1: Effect of this compound on Regulatory T cell (Treg) Populations

| Parameter | Finding | Cancer Type | Model/Study | Reference |

| Treg Frequency | Significantly increased with tumor growth | - | Animal Models | [5] |

| Treg Number | Selectively reduced by this compound | Gastric Cancer | Animal Models & Clinical Trial (EPOC1704) | [5][6] |

| eTreg (FOXP3high) Reduction | This compound reduced highly immunosuppressive human FOXP3high eTregs | Gastric Cancer | Clinical Trial (EPOC1704) | [5][6] |

| Treg Activity | This compound inhibited the activity of Tregs in peripheral blood mononuclear cells and tumor-infiltrating lymphocytes | Colorectal Cancer, Gastric Cancer, Sarcoma, NSCLC, Melanoma | Clinical Trial | [3] |

Enhancement of CD8+ T cell Function

By reducing the immunosuppressive influence of Tregs, this compound indirectly enhances the priming and activation of antigen-specific CD8+ T cells, the primary effectors of anti-tumor immunity.[5][7]

Table 2: Impact of this compound on CD8+ T cell Responses

| Parameter | Finding | Cancer Type | Model/Study | Reference |

| CD8+ T cell Frequency | Significantly decreased with tumor growth | - | Animal Models | [5] |

| CD8+ T cell to Treg Ratio | Significantly reduced with tumor growth | - | Animal Models | [5] |

| Antigen-specific CD8+ T cell Priming and Activation | Improved with this compound treatment | - | - | [5][7] |

| Activated CD8+ T cells | Increased numbers within the tumor microenvironment with HSP90 inhibition | - | MC-38 Syngeneic Mouse Tumor Model | [8] |

Effects on Other Immune Cells

The influence of HSP90 inhibitors like this compound extends to other immune cell populations within the TME, including myeloid-derived suppressor cells (MDSCs) and cancer-associated fibroblasts (CAFs). While direct data on this compound's effect on these specific cell types is still emerging, the broader class of HSP90 inhibitors has been shown to target these immunosuppressive populations.[9]

Core Signaling Pathways Modulated by this compound in the TME

This compound's immunomodulatory effects are underpinned by its ability to disrupt key signaling pathways that govern immune cell function and the broader TME.

The IL-2/STAT5/FOXP3 Axis in Tregs

A central mechanism of this compound's action on Tregs is the degradation of STAT5, a critical transducer of the Interleukin-2 (IL-2) signaling pathway.[5][7] This pathway is essential for the development, maintenance, and function of Tregs.[5][7] The degradation of STAT5 leads to compromised FOXP3 expression, the master transcriptional regulator of Tregs, ultimately impairing their immunosuppressive capabilities.[5][7]

Caption: this compound inhibits HSP90, leading to STAT5 degradation and reduced FOXP3 expression in Tregs.

Downregulation of Immune Checkpoint Proteins

HSP90 inhibitors have been shown to decrease the expression of immune checkpoint proteins, including Programmed Death-Ligand 1 (PD-L1) and PD-L2, on the surface of cancer cells.[3][8] This is thought to occur through the regulation of master transcriptional regulators like STAT3 and c-Myc.[8] By reducing PD-L1 expression, this compound can potentially enhance the efficacy of immune checkpoint inhibitors.

Caption: this compound reduces surface PD-L1 expression on cancer cells by inhibiting HSP90.

Anti-Angiogenic Effects

This compound has demonstrated the ability to decrease tumor microvessel density.[10] This anti-angiogenic effect is mediated by the suppression of Vascular Endothelial Growth Factor (VEGF) expression in GIST cells.[10] This is achieved by inhibiting HSP90 client proteins such as protein kinase D2 and hypoxia-inducible factor-1 alpha.[10]

This compound in Combination Therapy

The immunomodulatory properties of this compound make it a prime candidate for combination therapies, particularly with immune checkpoint inhibitors.

Synergy with Anti-PD-1/PD-L1 Therapy

Preclinical studies have shown that the combination of this compound and anti-PD-1 therapy results in a significantly stronger anti-tumor effect than either treatment alone.[5][7] Clinical data also supports this synergy, with the combination of this compound and nivolumab demonstrating promising objective response rates, especially in microsatellite stable (MSS) colorectal cancer.[3]

Table 3: Clinical Trial Data for this compound and Nivolumab Combination Therapy

| Parameter | Finding | Cancer Types | Clinical Trial | Reference |

| Objective Tumor Response | 6/44 patients (13.6%) | Colorectal Cancer (CRC), Gastric Cancer, Sarcoma, NSCLC, Melanoma | Phase I | [3] |

| Objective Response Rate in MSS CRC | 16% | Microsatellite Stable Colorectal Cancer | Phase I | [3] |

| Median Progression-Free Survival (PFS) | 3.0 months (overall) | Colorectal Cancer, Gastric Cancer, Sarcoma, NSCLC, Melanoma | Phase I | [3] |

| Median PFS in MSS CRC (no prior anti-PD-1/PD-L1) | 3.2 months | Microsatellite Stable Colorectal Cancer | Phase I | [3] |

Experimental Protocols

Human T-cell Suppression Assay

This assay is crucial for evaluating the direct impact of this compound on the immunosuppressive function of Tregs.

-

Cell Isolation: Isolate responder CD8+ T cells (Tresp cells) and CD45RA-CD25highCD4+ T cells (eTreg cells) from peripheral blood mononuclear cells (PBMCs) using a FACSAria Fusion instrument.

-

Labeling: Label 1 x 10^5 Tresp cells with 1 µmol/L Carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture: Co-culture the CFSE-labeled Tresp cells with or without unlabeled eTreg cells and/or 1 µmol/L this compound. The culture should also contain 1 x 10^6 irradiated (35 Gy) antigen-presenting cells (CD8-CD4- cells) and 0.5 mg/mL anti-CD3 (OKT3).

-

Incubation: Incubate the co-culture for 5 days.

-

Analysis: Examine the proliferation of T cells by measuring the dilution of the CFSE label using flow cytometry.[5]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Facebook [cancer.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Extracellular HSP90 Machineries Build Tumor Microenvironment and Boost Cancer Progression [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The HSP90 Inhibitor this compound Targets Regulatory T Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. HSP90 Inhibition Enhances Cancer Immunotherapy by Modulating the Surface Expression of Multiple Immune Checkpoint Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Combination of this compound (TAS-116) with sunitinib is an effective therapy for imatinib-resistant gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pimitespib in Preclinical Breast Cancer Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimitespib (TAS-116), a potent and selective oral inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant antitumor activity in preclinical models of breast cancer. This document provides a comprehensive overview of the key preclinical findings, detailing the mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in these seminal studies. Quantitative data are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This technical guide serves as a resource for researchers and professionals in oncology drug development, offering in-depth insights into the preclinical profile of this compound in breast cancer.

Introduction: Targeting HSP90 in Breast Cancer

Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the conformational stability and function of a multitude of client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[1] In breast cancer, HSP90 plays a critical role in maintaining the function of key oncoproteins such as HER2, estrogen receptor (ER), and components of the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways.[2][3] By inhibiting HSP90, this compound induces the degradation of these client proteins, leading to a multi-pronged attack on cancer cell signaling networks.[1] This makes HSP90 an attractive therapeutic target, particularly in breast cancers that have developed resistance to targeted therapies.[4]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of HSP90α and HSP90β.[5] Its mechanism of action in breast cancer involves the disruption of the homologous recombination (HR) pathway for DNA repair by promoting the proteasomal degradation of key HR proteins, including BRCA1, BRCA2, and RAD51.[2][5] This impairment of DNA repair sensitizes cancer cells to DNA-damaging agents and can overcome resistance to therapies like PARP inhibitors.[2][5]

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a panel of human breast cancer cell lines with varying genetic backgrounds.

Single-Agent Activity

The half-maximal inhibitory concentration (IC50) values for this compound were determined in eight breast cancer cell lines after 144 hours of treatment.

| Cell Line | Subtype | BRCA1/2 Status | This compound IC50 (nmol/L) |

| HCC1937 | Triple-Negative | BRCA1 mutant | 180 |

| MDA-MB-436 | Triple-Negative | BRCA1 mutant | 130 |

| JIMT-1 | HER2+ | Wild-type | 280 |

| BT-474 | Luminal B | Wild-type | 260 |

| HCC1428 | Luminal B | Wild-type | 200 |

| MCF-7 | Luminal A | Wild-type | 480 |

| T-47D | Luminal A | Wild-type | 410 |

| MDA-MB-231 | Triple-Negative | Wild-type | 210 |

| Data extracted from Muraoka et al.[6] |

Combination Therapy with PARP Inhibitors

This compound has been shown to enhance the antitumor activity of PARP inhibitors in PARP inhibitor-insensitive breast cancer cell lines.[2][5] This synergistic effect is attributed to this compound's ability to impair the homologous recombination pathway.[2]

In Vivo Efficacy

The antitumor activity of this compound has been evaluated in human breast cancer xenograft mouse models.

Xenograft Models

In vivo studies utilized HCC1428 and MDA-MB-231 human breast cancer cell lines implanted in NOG mice.[7]

Single-Agent and Combination Therapy

This compound administered orally demonstrated significant tumor growth inhibition as a single agent and in combination with the PARP inhibitor olaparib.[7]

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) |

| HCC1428 | This compound | 10 mg/kg/day (5 days on/2 days off) | Significant (p < 0.05) |

| HCC1428 | Olaparib + this compound | 100 mg/kg/day (daily) + 10 mg/kg/day (5 days on/2 days off) | Significantly greater than single agents (p < 0.05) |

| MDA-MB-231 | This compound | 14 mg/kg/day (5 days on/2 days off) | Significant (p < 0.05) |

| MDA-MB-231 | Olaparib + this compound | 100 mg/kg/day (daily) + 14 mg/kg/day (5 days on/2 days off) | Significantly greater than single agents (p < 0.05) |

| Qualitative summary of data from Muraoka et al.[7] |

Experimental Protocols

Cell Viability Assay

-

Cell Lines and Culture: Human breast cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound, olaparib, or niraparib for 144 hours.[6]

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo 2.0 Assay (Promega) according to the manufacturer's instructions.[6] Luminescence was read on a plate reader.

-

Data Analysis: IC50 values were calculated from dose-response curves using appropriate software.[6]

Western Blotting

-

Cell Lysis: Cells were treated with this compound and/or PARP inhibitors for 72 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: 10-20 μg of protein per lane were separated by SDS-PAGE and transferred to a PVDF membrane.[3][8]

-

Immunoblotting: Membranes were blocked and incubated with primary antibodies against RAD51, BRCA1, BRCA2, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Proteins were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Model: Female NOG mice were used for the xenograft studies.[7] All animal experiments were conducted in accordance with institutional guidelines.[7]

-

Tumor Implantation: HCC1428 or MDA-MB-231 cells were subcutaneously injected into the flanks of the mice.[7]

-

Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally at doses of 10 or 14 mg/kg/day on a 5 days on/2 days off schedule.[7] Olaparib was administered orally daily.

-

Tumor Measurement: Tumor volume was measured regularly with calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors were harvested 8 hours after the final dose for pharmacodynamic analysis, such as western blotting for RAD51 expression.[3][7]

Conclusion and Future Directions

The preclinical data strongly support the continued investigation of this compound in breast cancer, both as a monotherapy and in combination with other agents. Its mechanism of action, targeting the fundamental HSP90 chaperone and impairing DNA repair, provides a strong rationale for its use in various breast cancer subtypes, including those that have developed resistance to standard therapies. Future preclinical studies could explore this compound in combination with other targeted agents, such as CDK4/6 inhibitors, and in patient-derived xenograft models to better predict clinical response. Further elucidation of biomarkers of response to this compound will be crucial for patient selection in future clinical trials.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Heat Shock Protein 90 (Hsp90) Expression and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heat-shock protein enables tumor evolution and drug resistance in breast cancer | Whitehead Institute [wi.mit.edu]

- 5. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor-Insensitive Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Apoptotic Machinery: A Technical Guide to Pimitespib's Mechanism of Action

For Immediate Release

This technical guide provides an in-depth exploration of the role of Pimitespib, a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), in the induction of apoptosis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inducing Apoptosis through HSP90 Inhibition

This compound exerts its anticancer effects by binding to the ATP-binding pocket of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[1][2] By inhibiting HSP90, this compound triggers the proteasomal degradation of these client proteins, leading to cell cycle arrest and the activation of programmed cell death, or apoptosis.[1][2] This targeted degradation disrupts critical oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, ultimately culminating in the demise of the cancer cell.[3]

Quantitative Analysis of this compound-Induced Apoptosis

The pro-apoptotic activity of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies, illustrating the dose-dependent effects of this compound on cell viability and apoptotic markers.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Breast Cancer | --INVALID-LINK-- | ||

| MDA-MB-436 | Triple-Negative Breast Cancer | < 1 | |

| HCC1937 | Triple-Negative Breast Cancer | < 1 | |

| Adult T-cell Leukemia (ATL) | --INVALID-LINK-- | ||

| ATL-related cell lines (10 lines) | Adult T-cell Leukemia | < 0.5 | |

| Primary ATL patient cells (9 patients) | Adult T-cell Leukemia | < 1 |

Table 2: Induction of Apoptosis by this compound in Adult T-cell Leukemia (ATL) Cell Lines

| Cell Line | Treatment with this compound | Percentage of Apoptotic Cells (%) | Reference |

| LMY1 | Yes | ~50 | --INVALID-LINK-- |

| KOB | Yes | ~30 | |

| ST1 | Yes | ~30 | |

| KK1 | Yes | ~10 |

Table 3: Caspase-3/7 Activity in Imatinib-Resistant Gastrointestinal Stromal Tumor (GIST) Cell Lines

| Cell Line | Treatment | Caspase-3/7 Activity (Luminescence) | Reference |

| GIST-R8 | 300 µM this compound | Increased (Statistical significance not detailed) | --INVALID-LINK-- |

| GIST-430/654 | 500 µM this compound | Increased (Statistical significance not detailed) |

Signaling Pathways of this compound-Induced Apoptosis

This compound's inhibition of HSP90 sets off a cascade of events that converge on the activation of apoptotic pathways. The degradation of client proteins such as AKT, RAF, and ERK disrupts survival signals, while the cellular stress induced by HSP90 inhibition can activate the intrinsic apoptotic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. TAS‐116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pimitespib and the Regulation of Regulatory T Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimitespib (TAS-116) is a novel, orally available inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell survival and proliferation.[1][2] Beyond its direct anti-tumor effects, emerging evidence highlights a significant immunomodulatory role for this compound, particularly in the regulation of regulatory T cells (Tregs).[3][4][5] Tregs are a subset of T lymphocytes that play a critical role in maintaining immune homeostasis and preventing autoimmunity, but their presence in the tumor microenvironment can suppress anti-tumor immunity and contribute to therapeutic resistance.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound on Tregs, detailed experimental protocols for studying these effects, and a summary of key quantitative data.

Introduction: this compound and the Role of HSP90 in Treg Function

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of client proteins.[1][2] In cancer cells, HSP90 is often overexpressed and plays a critical role in maintaining the function of oncogenic proteins.[2] this compound, by inhibiting the ATPase activity of HSP90, leads to the degradation of these client proteins, thereby impeding cancer progression.[1][2]

Regulatory T cells (Tregs), characterized by the expression of the transcription factor FOXP3, are essential for maintaining peripheral tolerance. However, within the tumor microenvironment, Tregs can suppress the anti-tumor immune response, thereby promoting tumor growth and limiting the efficacy of immunotherapies.[3][4][5] Recent studies have revealed that the function and stability of Tregs are dependent on HSP90. This has positioned HSP90 inhibitors like this compound as attractive agents to modulate Treg activity and enhance anti-tumor immunity.[3][4][5]

Mechanism of Action: this compound's Impact on Treg Signaling

This compound exerts its effects on Tregs primarily through the disruption of the IL-2/STAT5 signaling pathway, which is crucial for Treg development, maintenance, and function.[3][4][5]

2.1. Degradation of STAT5

Mechanistic studies have shown that this compound leads to the selective degradation of Signal Transducer and Activator of Transcription 5 (STAT5), a key client protein of HSP90 in Tregs.[3][4][5] Upon binding of Interleukin-2 (IL-2) to its receptor on Tregs, STAT5 is phosphorylated and activated, leading to the transcription of genes essential for Treg function, most notably FOXP3.[6] By inhibiting HSP90, this compound disrupts the chaperone's ability to maintain the conformational stability of STAT5, targeting it for proteasomal degradation.[3][4][5]

2.2. Downregulation of FOXP3

The degradation of STAT5 directly impacts the expression of FOXP3, the master regulator of Treg cell identity and function.[3][4][5] Reduced levels of functional STAT5 lead to decreased transcriptional activation of the FOXP3 gene, resulting in lower FOXP3 protein levels.[3][4][5] This, in turn, compromises the suppressive capacity of Tregs.

2.3. Selective Reduction of Effector Tregs

This compound has been shown to selectively reduce the number of highly immunosuppressive human FOXP3high effector Tregs.[3][4][5] This selective depletion of the most potent suppressive Treg population within the tumor microenvironment is a key aspect of this compound's immunomodulatory activity, leading to an improved anti-tumor T cell response.[3][4][5]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Endpoint | IC50 / Effect | Reference |

| ATL-related cell lines | Cell Viability | Inhibition of proliferation | < 0.5 µmol/L | [7] |

| Primary ATL cells | Cell Viability | Inhibition of proliferation | 0.2 - 0.5 µmol/L | [7] |

| Human eTreg cells | Suppression Assay | Abrogation of T cell suppression | 1 µmol/L | [5] |

Table 2: Clinical Efficacy of this compound (EPOC1704 Trial)

| Cancer Type | Treatment | Objective Response Rate (ORR) | Patient Population | Reference |

| Microsatellite Stable (MSS) Colorectal Cancer | This compound + Nivolumab | 16% | Without prior immune-checkpoint inhibitors | [8] |

| Advanced Gastrointestinal Stromal Tumor (GIST) | This compound | Disease Control Rate: 66.7% | Refractory to imatinib, sunitinib, and regorafenib | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on Treg cells.

4.1. In Vitro Treg Suppression Assay

This assay assesses the ability of this compound to reverse Treg-mediated suppression of effector T cell proliferation.

-

Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Isolate CD4+ T cells by negative selection and then separate CD25+ Treg cells and CD25- effector T (Teff) cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Purity of isolated populations should be confirmed by flow cytometry.

-

-

Cell Labeling:

-

Label Teff cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or eFluor670 according to the manufacturer's instructions.

-

-

Co-culture:

-

In a 96-well round-bottom plate, co-culture labeled Teff cells with unlabeled Treg cells at various ratios (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff).

-

Include control wells with Teff cells alone (no Tregs) and unstimulated Teff cells.

-

Add this compound at desired concentrations (e.g., 1 µmol/L) or vehicle control to the appropriate wells.

-

Stimulate the co-cultures with anti-CD3 and anti-CD28 antibodies or beads, and irradiated antigen-presenting cells.

-

-

Incubation:

-

Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

-

Analysis:

-

Harvest the cells and analyze the proliferation of Teff cells by flow cytometry, measuring the dilution of the proliferation dye. A decrease in dye intensity indicates cell division.

-

4.2. Flow Cytometry for Treg Phenotyping

This protocol is for identifying and quantifying Treg populations and assessing the expression of key markers.

-

Cell Preparation:

-

Prepare a single-cell suspension from peripheral blood, spleen, or tumor tissue.

-

-

Surface Staining:

-

Fixation and Permeabilization:

-

Fix and permeabilize the cells using a commercially available kit according to the manufacturer's protocol. This step is necessary for intracellular staining of FOXP3.

-

-

Intracellular Staining:

-

Stain the permeabilized cells with a fluorescently conjugated antibody against FOXP3.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software. The gating strategy should first identify lymphocytes, then single cells, followed by CD3+ T cells, and then CD4+ T cells. From the CD4+ population, Tregs can be identified as CD25high and CD127low/-, and their FOXP3 expression can be confirmed.[3][9][10]

-

4.3. Western Blot for STAT5 Degradation

This protocol is used to detect the levels of total and phosphorylated STAT5 in response to this compound treatment.

-

Cell Lysis:

-

Treat Treg cells with this compound or vehicle control for the desired time points.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature the protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for total STAT5 or phosphorylated STAT5 (p-STAT5) overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection:

-

Wash the membrane to remove unbound secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading between lanes.

-

Conclusion

This compound demonstrates a clear and potent immunomodulatory effect through the targeted degradation of STAT5 in regulatory T cells, leading to a reduction in FOXP3 expression and a selective decrease in the highly suppressive effector Treg population. This mechanism of action provides a strong rationale for the use of this compound, both as a monotherapy and in combination with other immunotherapies, to enhance anti-tumor immune responses. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in the context of Treg modulation. Further research into the dose-dependent effects and in vivo kinetics of this compound on Treg populations will be crucial for optimizing its clinical application.

References

- 1. Randomized, double-blind, placebo (PL)-controlled, phase III trial of this compound (TAS-116), an oral inhibitor of heat shock protein 90 (HSP90), in patients (pts) with advanced gastrointestinal stromal tumor (GIST) refractory to imatinib (IM), sunitinib (SU) and regorafenib (REG). - ASCO [asco.org]

- 2. This compound in patients with advanced gastrointestinal stromal tumors in Japan: an expanded access program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]

- 4. Flow Cytometric Detection of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. The HSP90 Inhibitor this compound Targets Regulatory T Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound for the treatment of advanced gastrointestinal stromal tumors and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TAS‐116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAS-116 (this compound), an Oral HSP90 Inhibitor, in Combination with Nivolumab in Patients with Colorectal Cancer and Other Solid Tumors: An Open-Label, Dose-Finding, and Expansion Phase Ib Trial (EPOC1704) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification Protocol of Human Regulatory T cell in Blood [elabscience.com]

A Technical Guide to the HSP90α/β Selectivity of Pimitespib

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical examination of Pimitespib (TAS-116), a potent and highly selective inhibitor of Heat Shock Protein 90 (HSP90). We will explore the molecular basis for its selectivity for the cytosolic isoforms HSP90α and HSP90β, present quantitative data, detail the downstream consequences of this targeted inhibition, and provide key experimental protocols for its characterization.

Introduction

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins.[1][2][3] In cancerous cells, HSP90 is often overexpressed and plays a critical role in maintaining the function of numerous oncoproteins that drive tumor growth, proliferation, and survival.[1][4] The HSP90 family includes four main isoforms: the abundant and stress-inducible HSP90α and the constitutively expressed HSP90β in the cytoplasm, the glucose-regulated protein 94 (GRP94) in the endoplasmic reticulum, and the tumor necrosis factor receptor-associated protein 1 (TRAP-1) in the mitochondria.[2][5]

While pan-HSP90 inhibitors have shown therapeutic promise, their lack of isoform selectivity can lead to off-target effects and toxicities. This compound is a third-generation, orally bioavailable small molecule inhibitor designed to selectively target the cytosolic HSP90α and HSP90β isoforms.[3][6][7][8] This high selectivity is achieved through a unique binding mechanism, which spares the GRP94 and TRAP-1 paralogs, potentially leading to a more favorable safety profile.[3][5] this compound is the first HSP90 inhibitor to be approved for clinical use, specifically in Japan for the treatment of advanced gastrointestinal stromal tumors (GIST).[4][5][9][10][11]

Mechanism of Selective Inhibition

This compound functions as an ATP-competitive inhibitor, targeting the N-terminal domain of HSP90 where adenosine triphosphate (ATP) binds.[5][12][13] The energy derived from ATP hydrolysis is crucial for the chaperone's function in folding and activating client proteins.[14][15] By blocking this site, this compound prevents the conformational changes necessary for client protein maturation, marking them for degradation via the ubiquitin-proteasome pathway.[5][16]

The remarkable selectivity of this compound for HSP90α/β stems from its unique binding mode. Unlike many other HSP90 inhibitors that solely occupy the ATP-binding pocket, this compound binds not only to this conventional pocket but also to an adjacent hydrophobic sub-pocket.[5][13] This dual interaction creates a highly specific fit for the cytosolic isoforms, while having minimal interaction with the homologous ATP-binding sites of GRP94 and TRAP-1.[5][13]

Quantitative Selectivity Data

The high selectivity of this compound for HSP90α/β has been quantified through biochemical assays. The inhibitory constant (Kᵢ) measures the binding affinity of an inhibitor to its target; a lower Kᵢ value indicates a higher affinity. As shown in the table below, this compound binds potently to HSP90α and HSP90β with nanomolar affinity, while its affinity for GRP94 and TRAP-1 is negligible.[17] Furthermore, its lack of activity against other ATPases like HSP70 underscores its specificity.[17]

| Target Protein | Kᵢ (nmol/L) | Location | Reference |

| HSP90α | 34.7 | Cytosol | [17] |

| HSP90β | 21.3 | Cytosol | [17] |

| GRP94 | >50,000 | Endoplasmic Reticulum | [17] |

| TRAP-1 | >50,000 | Mitochondria | [17] |

| HSP70 | IC₅₀ >200,000 | Cytosol | [17] |

Downstream Consequences of Selective HSP90α/β Inhibition

The selective inhibition of HSP90α/β by this compound leads to the destabilization and subsequent proteasomal degradation of a multitude of oncogenic client proteins.[3][18] This effectively disrupts multiple signaling pathways that are fundamental to cancer cell survival, proliferation, and resistance to therapy.[1][19]

Key Client Proteins Degraded by this compound Include:

-

Receptor Tyrosine Kinases: KIT, PDGFRA, HER2, EGFR[4][5][18]

-

DNA Damage Repair Proteins: BRCA1, BRCA2, RAD51[12]

-

Transcription Factors: Androgen Receptor (AR), Glucocorticoid Receptor (GR), AR-V7[20][21]

By targeting these proteins, this compound has demonstrated the ability to inhibit cancer cell growth and induce apoptosis.[5][18] A significant application of this mechanism is in overcoming drug resistance. For example, this compound can re-sensitize cancer cells to PARP inhibitors by degrading key proteins in the homologous recombination pathway, such as BRCA1/2 and RAD51.[12] Similarly, it can overcome resistance to androgen receptor pathway inhibitors in prostate cancer by degrading AR, its splice variants, and GR.[20][21]

Key Experimental Protocols

Characterizing the selectivity and mechanism of action of an HSP90 inhibitor like this compound involves a series of biochemical and cell-based assays.

Protocol: Competitive Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity (Kᵢ) of an inhibitor by measuring its ability to displace a fluorescently labeled probe from the HSP90 ATP-binding site.

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin (BGG).

-

Fluorescent Probe: Geldanamycin-BODIPY or a similar fluorescent ligand.

-

HSP90 Isoforms: Purified recombinant human HSP90α, HSP90β, GRP94, and TRAP-1.

-

Inhibitor: this compound, serially diluted in DMSO.

-

-

Procedure:

-

Add 50 µL of Assay Buffer containing a fixed concentration of the HSP90 isoform to each well of a 384-well, low-volume, black plate.

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells.

-

Add 50 µL of Assay Buffer containing a fixed concentration of the fluorescent probe.

-

Incubate the plate for 2-4 hours at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence polarization (FP) using a plate reader with appropriate excitation and emission filters.

-

-

Analysis:

-

Plot the FP signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, accounting for the concentration and Kₔ of the fluorescent probe.

-

Protocol: HSP90 ATPase Activity Assay (Malachite Green)

This colorimetric assay quantifies the ATPase activity of HSP90 by detecting the amount of inorganic phosphate (Pᵢ) released from ATP hydrolysis.[22]

-

Reagent Preparation:

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.

-

Substrate: ATP at a concentration near the Kₘ for HSP90 (approx. 500 µM).

-

Enzyme: Purified recombinant HSP90α or HSP90β.

-

Inhibitor: this compound, serially diluted in DMSO.

-

Detection Reagent: Malachite green solution with ammonium molybdate and a stabilizing agent.

-

-

Procedure:

-

In a 96-well plate, combine the Reaction Buffer, HSP90 enzyme, and varying concentrations of this compound or DMSO (vehicle control).

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate for 60-90 minutes at 37°C.

-

Stop the reaction by adding the Malachite Green detection reagent.

-

-

Data Acquisition:

-

Allow color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at ~620-650 nm using a microplate reader.

-

-

Analysis:

-

Generate a standard curve using a known concentration of phosphate.

-

Convert absorbance values to the concentration of Pᵢ released.

-

Calculate the percent inhibition for each this compound concentration and plot to determine the IC₅₀ value.

-

Protocol: Western Blot Analysis for Client Protein Degradation

This is the standard method to confirm that HSP90 inhibition in cells leads to the degradation of its client proteins.[23]

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., GIST-T1 or HCT116) and allow them to adhere.

-

Treat cells with various concentrations of this compound (e.g., 0-1 µM) or DMSO (vehicle control) for a specified time (e.g., 8, 24, or 48 hours).[17]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size on a polyacrylamide gel via SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[24]

-

Incubate the membrane overnight at 4°C with primary antibodies specific for client proteins (e.g., anti-KIT, anti-AKT), an HSP90 inhibition marker (anti-HSP70), and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.

-

Quantify band intensities and normalize to the loading control to determine the relative decrease in client protein levels.

-

Conclusion

This compound represents a significant advancement in the development of HSP90-targeted therapies. Its clinical efficacy is rooted in its highly selective mechanism of action. By uniquely engaging a hydrophobic sub-pocket adjacent to the conventional ATP-binding site, this compound achieves potent, nanomolar inhibition of the cytosolic isoforms HSP90α and HSP90β while effectively sparing other HSP90 paralogs. This targeted approach leads to the degradation of a broad spectrum of oncoproteins, disrupting multiple cancer-driving pathways simultaneously and providing a powerful strategy to inhibit tumor growth and overcome therapeutic resistance. The methodologies detailed herein provide a robust framework for the continued investigation and characterization of this compound and other next-generation, isoform-selective HSP90 inhibitors.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Facebook [cancer.gov]

- 4. Taiho Pharmaceutical Obtains Approval to Manufacture and Market HSP90 inhibitor Jeselhy® Tablets 40 mg (this compound) for Gastrointestinal Stromal Tumor (GIST) | 2022 | TAIHO PHARMA [taiho.co.jp]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound-first-approval - Ask this paper | Bohrium [bohrium.com]

- 8. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound for the treatment of advanced gastrointestinal stromal tumors and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. medkoo.com [medkoo.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. Item - High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - University of Sussex - Figshare [sussex.figshare.com]

- 23. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. origene.com [origene.com]

Pimitespib's Impact on Oncogenic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimitespib (TAS-116) is a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] By selectively targeting the ATP-binding pocket of cytosolic HSP90α and HSP90β, this compound disrupts the chaperone's function, leading to the proteasomal degradation of a wide array of oncogenic client proteins.[2][3][4] This targeted degradation effectively abrogates key signaling pathways essential for tumor cell proliferation, survival, and angiogenesis, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, its profound impact on critical oncogenic signaling cascades, and detailed methodologies for key experimental procedures used in its evaluation.

Mechanism of Action: Inhibition of the HSP90 Chaperone Cycle

HSP90 is a molecular chaperone that plays a pivotal role in the conformational maturation, stability, and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[5] The chaperone activity of HSP90 is dependent on an ATP-driven cycle of conformational changes.

This compound is an ATP-competitive inhibitor that binds to the N-terminal domain of HSP90, locking it in a conformation that is incompatible with its chaperone function.[2] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins.[6] A key advantage of this compound is its high selectivity for cytosolic HSP90α/β over other HSP90 family members like GRP94 and TRAP1, which is thought to contribute to its favorable safety profile, particularly regarding ocular toxicity.[3][4]

Impact on Oncogenic Signaling Pathways

By promoting the degradation of key HSP90 client proteins, this compound effectively dismantles the signaling architecture of cancer cells. The most significantly impacted pathways include:

-

Receptor Tyrosine Kinases (RTKs): this compound leads to the degradation of several RTKs that are frequently mutated or overexpressed in cancer, such as HER2, EGFR, KIT, and PDGFRA.[1] This results in the shutdown of their downstream signaling cascades.

-

PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. This compound causes the degradation of AKT, a key kinase in this pathway, thereby inhibiting pro-survival signals and promoting apoptosis.[2]

-

MAPK/ERK Pathway: Critical for cell growth and differentiation, the MAPK/ERK pathway is also disrupted by this compound through the degradation of client proteins like RAF and MEK.[2]

-

JAK/STAT Pathway: This pathway is involved in inflammation and immunity, and its aberrant activation is common in many cancers. This compound has been shown to suppress this pathway.[2]

Quantitative Data Summary

Table 1: Preclinical Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Key Client Proteins Affected | Reference |

| NCI-H1975 | Non-Small Cell Lung Cancer | Not specified | EGFR | [3] |

| NCI-N87 | Gastric Cancer | Not specified | HER2 | [2] |

| ATL-related cell lines | Adult T-cell Leukemia/Lymphoma | < 0.5 | Tax, c-MYC | [7][8] |

| Primary ATL cells | Adult T-cell Leukemia/Lymphoma | < 1.0 | Tax, c-MYC | [7][9] |

| NCI-H929 | Multiple Myeloma | 0.35 | C-Raf, MEK1/2 | [3] |

Table 2: Clinical Efficacy of this compound in Advanced Gastrointestinal Stromal Tumors (GIST)

| Clinical Trial | Phase | Treatment Line | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| JapicCTI-163182 | II | ≥ 4th line | 4.4 months | Not Reported | Not Reported | Not Reported | |

| CHAPTER-GIST-301 | III | ≥ 4th line | 2.8 months (vs 1.4 months for placebo) | Prolonged vs placebo | Not Reported | Not Reported | |

| Expanded Access Program | N/A | ≥ 4th line | 4.2 months | Not Reported | 0% | 66.7% |

Detailed Experimental Protocols

Western Blotting for HSP90 Client Protein Degradation

This protocol is a representative example for assessing the degradation of HSP90 client proteins in cancer cell lines treated with this compound.

Materials:

-

Cell Line: e.g., HCT116 human colon carcinoma cells.

-

This compound (TAS-116): Dissolved in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Primary Antibodies: Specific antibodies for target proteins (e.g., HER2, AKT, ERK, and loading control like GAPDH or β-actin).

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0.3, 1, and 3 µM) for a specified duration (e.g., 8-24 hours).[2] A vehicle control (DMSO) should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 10-20 µg of protein per sample by boiling in Laemmli buffer and separate on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

Immunoprecipitation of HSP90-Client Protein Complexes

This protocol provides a framework for co-immunoprecipitating HSP90 and its client proteins to demonstrate their interaction and the effect of this compound.

Materials:

-

Cell Line: Appropriate cancer cell line expressing the client protein of interest.

-

This compound (TAS-116).

-

Immunoprecipitation (IP) Lysis Buffer: Non-denaturing buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5% Triton X-100, supplemented with protease inhibitors).

-

Antibodies: Anti-HSP90 antibody for immunoprecipitation and antibodies against client proteins for Western blotting.

-

Protein A/G Beads: Agarose or magnetic beads.

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control as described for Western blotting. Lyse cells in IP lysis buffer.

-

Pre-clearing: Incubate cell lysates with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-HSP90 antibody overnight at 4°C.

-

Complex Capture: Add fresh Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash several times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in Laemmli buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest.

In Vivo Xenograft Model of Tumor Growth Inhibition

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

-

Cancer Cell Line: e.g., NCI-N87 human gastric cancer cells.

-

This compound (TAS-116): Formulated for oral administration.

-

Vehicle Control.

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize mice into treatment and control groups. Administer this compound orally at a specified dose and schedule (e.g., 10-15 mg/kg, 5 days on/2 days off).[3] The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for Western blot analysis to confirm the degradation of HSP90 client proteins in vivo.

Conclusion

This compound represents a promising therapeutic agent that exerts its anti-cancer effects by targeting the fundamental cellular machinery of protein folding. Its ability to induce the degradation of a broad spectrum of oncogenic client proteins allows for the simultaneous inhibition of multiple signaling pathways that are critical for tumor growth and survival. The preclinical and clinical data to date, particularly in GIST, demonstrate the potential of this compound as a valuable addition to the armamentarium of targeted cancer therapies. The experimental protocols detailed herein provide a foundation for further research into the intricate mechanisms of this compound and the identification of novel therapeutic applications.

References

- 1. This compound-first-approval - Ask this paper | Bohrium [bohrium.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ascopubs.org [ascopubs.org]

- 5. TAS‐116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TAS-116 (this compound), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an HSP90 Inhibitor, Enhances the Efficacy of PARP Inhibitors in PARP Inhibitor‐Insensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound in patients with advanced gastrointestinal stromal tumors in Japan: an expanded access program - PMC [pmc.ncbi.nlm.nih.gov]

Pimitespib (TAS-116): A Deep Dive into its Discovery and Development as a Novel HSP90 Inhibitor

Abstract

Pimitespib (TAS-116) is a first-in-class, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (HSP90) that has gained regulatory approval in Japan for the treatment of advanced gastrointestinal stromal tumors (GIST).[1][2] Developed by Taiho Pharmaceutical Co., Ltd., this compound represents a significant advancement in the landscape of HSP90-targeted therapies, demonstrating a favorable efficacy and safety profile, particularly with regard to ocular toxicity, a common adverse event associated with other HSP90 inhibitors.[3][4] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and the signaling pathways it modulates.

Introduction: The Rationale for Targeting HSP90 in Oncology

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stability, and function of a wide array of "client" proteins.[5] In cancer cells, which are often in a state of heightened stress due to factors like hypoxia and genetic instability, there is an over-reliance on HSP90 to maintain the function of numerous oncoproteins that are essential for tumor growth, proliferation, and survival.[4][5][6] These client proteins include receptor tyrosine kinases, signaling transducers, cell-cycle regulators, and transcription factors.[4] Consequently, inhibiting HSP90 has emerged as a compelling therapeutic strategy to destabilize and promote the degradation of multiple oncogenic drivers simultaneously.[5]

Discovery and Preclinical Development of this compound (TAS-116)

This compound was discovered by Taiho Pharmaceutical as a novel, orally active inhibitor of HSP90.[7][8] The primary goal of its development was to create a highly selective and potent HSP90 inhibitor with an improved safety profile, particularly concerning the ocular toxicities that have limited the clinical utility of other drugs in this class.[4]

Mechanism of Action and Specificity

This compound is an ATP-competitive inhibitor that binds to the N-terminal domain of HSP90.[3][8] It exhibits high specificity for the cytosolic isoforms HSP90α and HSP90β, with significantly less activity against other HSP90 family members like GRP94 in the endoplasmic reticulum and TRAP-1 in the mitochondria.[3][9] This selectivity is attributed to its unique binding mode, which involves interaction with a novel binding pocket in addition to the conventional ATP-binding site.[3] This targeted action is believed to contribute to its reduced off-target effects and improved safety.

In Vitro Activity

The inhibitory activity of this compound against HSP90 isoforms was determined using geldanamycin-FITC binding assays. The compound demonstrated potent inhibition of HSP90α and HSP90β with minimal impact on GRP94 and TRAP1.

| Parameter | HSP90α | HSP90β | GRP94 | TRAP1 | HSP70 |

| Ki (nmol/L) | 34.7 | 21.3 | >50,000 | >50,000 | N/A |

| IC50 (µmol/L) | N/A | N/A | N/A | N/A | >200 |

Data sourced from MedChemExpress and Selleck Chemicals.[3][9]

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. In preclinical studies on adult T-cell leukemia (ATL), this compound achieved IC50 values of less than 0.5 μmol/L in ten ATL-related cell lines and less than 1 μmol/L in primary peripheral blood cells from nine ATL patients, with no toxicity observed in CD4+ lymphocytes from healthy donors.[10][11]

In Vivo Efficacy and Pharmacokinetics

Oral administration of this compound has shown significant antitumor activity in various human tumor xenograft mouse models, including those for non-small cell lung carcinoma, GIST, gastric cancer, and leukemia.[1][9] This antitumor effect is accompanied by the depletion of multiple HSP90 client proteins within the tumor tissue.[9]

Pharmacokinetic studies in animal models have demonstrated good oral bioavailability.

| Species | Oral Bioavailability (%) |

| Mice | ~100 |

| Rats | 69.0 |

| Dogs | 73.9 |

Data sourced from MedChemExpress.[3]

A key feature of this compound's preclinical profile is its favorable tissue distribution, with higher concentrations observed in tumor tissues compared to the retina in rat models.[4][9] This differential distribution is thought to be a major contributor to its reduced ocular toxicity compared to other HSP90 inhibitors.[3][4]

Signaling Pathways Modulated by this compound

By inhibiting HSP90, this compound leads to the degradation of a multitude of client proteins, thereby disrupting several critical oncogenic signaling pathways.

Key Client Proteins and Pathways

-

Receptor Tyrosine Kinases: this compound promotes the degradation of key drivers in GIST, such as KIT and PDGFRA, as well as other important oncoproteins like HER2 and EGFR.[6][7]

-

RAS/RAF/MEK Pathway: this compound leads to a more significant degradation of p-C-Raf and p-MEK1/2 compared to the first-generation HSP90 inhibitor 17-AAG.[3]

-

Androgen Receptor (AR) Signaling: In prostate cancer models, this compound has been shown to overcome resistance to androgen receptor pathway inhibitors by reducing the protein levels of AR, its splice variant AR-V7, and the glucocorticoid receptor (GR).[12] It also inhibits the nuclear translocation of AR and GR.[12]

-

NF-κB Pathway: In preclinical models of adult T-cell leukemia, this compound has been shown to downregulate the NF-κB pathway, particularly in Tax-positive cells.[10][11][13]

-

Tumor Microenvironment Modulation: this compound has been found to selectively reduce the number of regulatory T cells (Tregs) in the tumor microenvironment by degrading STAT5, a key transducer of the IL-2 signaling pathway essential for Treg development and maintenance.[14] This suggests a potential for synergistic effects with immune checkpoint inhibitors.[14]

Clinical Development of this compound

The clinical development of this compound has focused on its evaluation as a monotherapy and in combination with other anticancer agents across various solid tumors.

Phase I Studies

The first-in-human Phase I study of this compound enrolled patients with advanced solid tumors and evaluated different dosing schedules.[8] The study established the maximum tolerated dose (MTD) and recommended dose for further studies.[15] The most common treatment-related adverse events were gastrointestinal disorders, increased creatinine, and elevated liver enzymes.[8] Notably, eye disorders were generally mild (Grade 1).[8] The study also demonstrated preliminary antitumor activity, with partial responses observed in patients with non-small cell lung cancer and GIST.[8]

Phase II and III Trials in GIST